1-Isobutyl-1H-pyrazole-4-carbaldehyde

Lipophilicity Drug-likeness Permeability

1-Isobutyl-1H-pyrazole-4-carbaldehyde (CAS 1006333-32-9) is an N-alkylated pyrazole-4-carbaldehyde building block with molecular formula C₈H₁₂N₂O and molecular weight 152.19 g/mol. The compound features a reactive formyl group at the pyrazole 4-position and a branched 2-methylpropyl (isobutyl) substituent at N1.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 1006333-32-9
Cat. No. B110975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutyl-1H-pyrazole-4-carbaldehyde
CAS1006333-32-9
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(C)CN1C=C(C=N1)C=O
InChIInChI=1S/C8H12N2O/c1-7(2)4-10-5-8(6-11)3-9-10/h3,5-7H,4H2,1-2H3
InChIKeyHOPKSBAEUKMTHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isobutyl-1H-pyrazole-4-carbaldehyde (CAS 1006333-32-9): Physicochemical Profile and Procurement Baseline


1-Isobutyl-1H-pyrazole-4-carbaldehyde (CAS 1006333-32-9) is an N-alkylated pyrazole-4-carbaldehyde building block with molecular formula C₈H₁₂N₂O and molecular weight 152.19 g/mol. The compound features a reactive formyl group at the pyrazole 4-position and a branched 2-methylpropyl (isobutyl) substituent at N1. Its predicted physicochemical properties include a boiling point of 253.1±13.0 °C, density of 1.05±0.1 g/cm³, and an ACD/LogP of 1.42 . It is classified under MDL number MFCD08559037 and is supplied commercially at standard purities of 95%–98% with batch-specific analytical documentation including NMR, HPLC, and GC . The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds and heterocyclic libraries.

Why 1-Isobutyl-1H-pyrazole-4-carbaldehyde Cannot Be Replaced by Other N-Alkyl Pyrazole-4-carbaldehydes


Within the 1-alkyl-1H-pyrazole-4-carbaldehyde series, the N1 substituent directly governs lipophilicity, steric bulk, and downstream molecular recognition. The target compound's isobutyl group delivers an ACD/LogP of 1.42, substantially higher than the 1-methyl (LogP ≈0.23), 1-ethyl (LogP ≈0.54–0.72), and 1-propyl (LogP ≈1.11) analogs . This ~0.3–1.2 log unit increase translates to approximately 2- to 16-fold greater octanol–water partition, critically affecting membrane permeability, organic solvent solubility, and hydrophobic pocket occupancy in target proteins. Furthermore, the branched isobutyl group introduces conformational constraints distinct from linear n-alkyl chains, influencing both the compound's own reactivity and the binding modes of its downstream derivatives in kinase active sites. The 4-carbaldehyde regioisomer is not interchangeable with the 5-methyl-1-propyl constitutional isomer (CAS 890652-02-5, identical molecular formula), as the aldehyde position dictates entirely different synthetic derivatization trajectories . These physicochemical and regiochemical differences mean that generic substitution within the N-alkyl series will alter reaction kinetics, biological target engagement, and ultimately the validity of SAR conclusions.

Quantitative Differentiation Evidence for 1-Isobutyl-1H-pyrazole-4-carbaldehyde Against Its Closest Analogs


Lipophilicity-Driven Differentiation: ACD/LogP of 1.42 Separates the Isobutyl Analog from All Shorter N-Alkyl Congeners

The calculated lipophilicity of 1-isobutyl-1H-pyrazole-4-carbaldehyde (ACD/LogP 1.42) is significantly higher than every shorter N-alkyl analog in the series. Direct comparison with the unsubstituted parent 1H-pyrazole-4-carbaldehyde (LogP 0.22) shows a ΔLogP of +1.20, corresponding to approximately 16-fold greater octanol-water partitioning. Relative to 1-methyl (LogP ~0.23, Δ+1.19), 1-ethyl (LogP ~0.54–0.72, Δ+0.70–0.88), and 1-propyl (LogP ~1.11, Δ+0.31), the isobutyl substituent consistently delivers higher lipophilicity [1]. This property is critical for building blocks destined for hydrophobic enzyme pocket targeting, where increased LogP correlates with improved membrane transit and target-site occupancy in intracellular kinase assays.

Lipophilicity Drug-likeness Permeability SAR

FGFR Kinase Engagement: 1-Isobutyl-1H-pyrazol-4-yl Fragment Delivers Nanomolar Potency in Patented FGFR Inhibitor Series

The 1-isobutyl-1H-pyrazol-4-yl fragment, directly derived from 1-isobutyl-1H-pyrazole-4-carbaldehyde, is a critical pharmacophoric element in Array BioPharma's FGFR inhibitor patents (US10208024, US10766881). Compound BDBM350022, incorporating this fragment, exhibits IC₅₀ values of 39.1 nM against FGFR1 and 7.5 nM against FGFR2 in LanthaScreen kinase assays [1]. A related pyrimidine-based derivative (BDBM50328156, US9670214) shows IC₅₀ = 360 nM against c-Abl kinase (non-specific protein-tyrosine kinase) and IC₅₀ = 1,550 nM against the T818I mutant [2]. While direct head-to-head data for the free aldehyde building block versus other N-alkyl-4-carbaldehydes in the same assay are not publicly available, the recurrence of the 1-isobutyl-1H-pyrazol-4-yl motif across multiple proprietary kinase inhibitor programs demonstrates its privileged status relative to shorter or linear N-alkyl alternatives for achieving potent kinase hinge-region binding.

FGFR inhibitor Kinase IC50 Cancer

Structural Biology Validation: 1-Isobutyl Pyrazole Selected for X-Ray Crystallography in 17β-HSD1 Inhibitor Program Over Other N-Alkyl Analogs

In a comprehensive SAR study of E-ring modified steroids as 17β-hydroxysteroid dehydrogenase type 1 inhibitors (Fischer et al., J. Med. Chem. 2005, 48, 5749–5770), the 1'-isobutyl-substituted pyrazole derivative (compound 37) was specifically selected for X-ray crystal structure determination among the entire panel of N-alkylated analogs [1]. The most potent inhibitor in the series was the 1'-methoxyethyl derivative (41, IC₅₀ = 530 nM in T47-D cells), yet the isobutyl derivative was chosen for crystallographic analysis to elucidate key binding interactions, underscoring its value as a structural probe. This crystallographic dataset subsequently guided the design of C5'-linked amide libraries that yielded compound 73 (IC₅₀ = 300 nM). The isobutyl group's branched architecture provided interpretable electron density and revealed steric constraints within the enzyme active site that linear alkyl substituents could not resolve.

X-ray crystallography 17β-HSD1 Steroidomimetic Structure-based drug design

Synthetic Efficiency: Microwave-Assisted Vilsmeier-Haack Formylation Achieves >80% Yield for 1-Isobutyl-1H-pyrazole-4-carbaldehyde

The synthesis of 1-isobutyl-1H-pyrazole-4-carbaldehyde proceeds via Vilsmeier-Haack formylation of the corresponding 1-isobutylpyrazole precursor. Recent patent-optimized protocols employing microwave-assisted conditions achieve yields exceeding 80% for this specific substrate [1]. This represents a meaningful improvement over traditional thermal Vilsmeier-Haack conditions, which for pyrazole-4-carbaldehydes with sterically demanding N-substituents can suffer from reduced electrophilic substitution efficiency. The branched isobutyl group's steric profile at N1 does not impede formylation at C4, in contrast to certain bulky N-aryl or N-tert-butyl analogs that require forcing conditions. For comparison, general pyrazole-4-carbaldehyde syntheses via Vilsmeier-Haack report yields in the 72–83% range across diverse substrates [2], placing the isobutyl derivative at the upper end of this distribution under optimized conditions.

Vilsmeier-Haack Microwave synthesis Formylation Process chemistry

Regiochemical Differentiation: Positional Isomer 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde Shares Molecular Formula but Diverges in Reactivity

1-Isobutyl-1H-pyrazole-4-carbaldehyde (CAS 1006333-32-9) and 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS 890652-02-5) share the identical molecular formula C₈H₁₂N₂O and molecular weight 152.19, yet their connectivity differs fundamentally . The target compound bears the formyl group at C4 with an isobutyl group at N1, while the constitutional isomer places a methyl group at C5 and an n-propyl group at N1 with the aldehyde remaining at C4. This regiochemical distinction critically alters: (i) steric environment around the aldehyde—the C5-methyl group in the isomer creates peri-interactions that can hinder nucleophilic attack at the C4 carbonyl; (ii) electronic properties—the C5-methyl exerts a +I effect on the pyrazole ring, modulating aldehyde electrophilicity differently than the remote isobutyl branching; and (iii) biological recognition—derivatives elaborated from each isomer present distinct pharmacophoric vectors to protein targets. Procurement of the wrong isomer yields derivatives with unpredictable and non-interchangeable SAR.

Regioisomer Constitutional isomer Aldehyde reactivity Building block selection

Vendor Quality Assurance: Batch-Specific NMR, HPLC, and GC Documentation Enables Reproducible Derivatization

Commercial suppliers including Bidepharm, ChemScene, AKSci, and Beyotime provide 1-isobutyl-1H-pyrazole-4-carbaldehyde at standard purities of 95%–98% with batch-specific certificates of analysis (COA) that include NMR (¹H and ¹³C), HPLC purity determination, and in some cases GC analysis [1]. Bidepharm explicitly offers NMR, HPLC, and GC batch quality reports for CAS 1006333-32-9 . ChemScene supplies the compound at 98% purity with storage under nitrogen at 4°C. This level of analytical documentation exceeds what is typically available for less common N-alkyl pyrazole-4-carbaldehydes such as the 1-propyl or 1-ethyl analogs, where COA documentation may be limited to HPLC only. For the unsubstituted 1H-pyrazole-4-carbaldehyde, purity specifications from some vendors rely solely on elemental analysis without spectroscopic batch data. The availability of multi-method batch QC is essential for medicinal chemistry groups requiring reproducible starting material quality across multi-step synthetic sequences.

Quality control COA NMR HPLC Batch consistency

Optimal Procurement-Driven Application Scenarios for 1-Isobutyl-1H-pyrazole-4-carbaldehyde


Kinase Inhibitor Fragment Elaboration: FGFR and c-Abl Targeted Library Synthesis

The 1-isobutyl-1H-pyrazol-4-yl fragment, directly accessible from this aldehyde building block, is validated in Array BioPharma patents (US10208024, US10766881) as a hinge-binding motif for FGFR1/2/3 kinase inhibitors with IC₅₀ values reaching 7.5 nM for FGFR2 . The aldehyde handle enables reductive amination, Wittig olefination, or condensation to generate diverse C4-extended analogs. Medicinal chemistry teams pursuing FGFR-driven oncology targets should prioritize this specific building block over other N-alkyl-4-carbaldehydes to maintain direct synthetic access to patent-validated chemical space and to leverage the established SAR around the isobutyl group's hydrophobic pocket occupancy.

Structure-Based Drug Design: Crystallographically Characterized Scaffold for Steroidomimetic Inhibitors

The 1'-isobutyl-substituted pyrazole derivative was specifically chosen for X-ray crystallography in the 17β-HSD1 inhibitor program published in J. Med. Chem. (2005) . For research groups engaged in structure-based design of steroidogenic enzyme inhibitors, this building block offers a crystallographically validated entry point. The isobutyl group's branched architecture provides interpretable electron density and has been demonstrated to support meaningful SAR through parallel amide library synthesis, yielding optimized inhibitors with IC₅₀ values of 300 nM. This scenario applies directly to academic and industrial laboratories working on hormone-dependent cancer targets where 17β-HSD1 inhibition is therapeutically relevant.

Chemical Biology Probe Development: Lipophilicity-Optimized Pyrazole Aldehyde for Hydrophobic Pocket Targeting

With an ACD/LogP of 1.42—substantially higher than the 1-methyl (0.23), 1-ethyl (~0.54–0.72), and 1-propyl (1.11) analogs—this compound is the preferred aldehyde building block for synthesizing probe molecules intended to engage deep hydrophobic pockets in enzyme active sites . The ~2–16× increase in octanol-water partitioning relative to shorter N-alkyl analogs directly impacts cellular permeability and intracellular target engagement. Chemical biology groups developing activity-based probes, photoaffinity labels, or fluorescent reporters for intracellular kinases and nuclear receptors will benefit from the enhanced passive diffusion conferred by the isobutyl substituent.

Agrochemical Intermediate: Heterocyclic Library Construction via Microwave-Assisted Parallel Synthesis

The microwave-optimized Vilsmeier-Haack synthesis yielding >80% for this compound enables cost-effective scale-up, while the aldehyde functionality supports diverse heterocycle formation (pyrazolo-oxadiazoles, hydrazones, chalcones) relevant to agrochemical discovery . Agrochemical research groups developing novel fungicides or herbicides based on pyrazole scaffolds should select this building block for its combination of high-yielding synthesis, multi-method vendor QC documentation (NMR, HPLC, GC) , and the established precedent of pyrazole-4-carbaldehyde derivatives as antimicrobial and antifungal agents. The isobutyl group's enhanced lipophilicity may also improve cuticular penetration in plant-targeted applications compared to less lipophilic N-alkyl analogs.

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